3-{[4-(4-ETHOXYPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID
Overview
Description
3-{[4-(4-ETHOXYPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, a methoxycarbonyl group, and a methylthiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(4-ETHOXYPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID typically involves multi-step organic reactions. The process begins with the preparation of the core thiophene structure, followed by the introduction of the ethoxyphenyl and methoxycarbonyl groups through electrophilic aromatic substitution and esterification reactions, respectively. The final step involves the formation of the carbamoylpropanoic acid moiety through a series of amide bond formations and carboxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis process. Catalysts and solvents are selected based on their ability to facilitate the desired reactions while minimizing side reactions and by-products.
Chemical Reactions Analysis
Types of Reactions
3-{[4-(4-ETHOXYPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methoxycarbonyl group to a hydroxyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the ethoxyphenyl and thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the original compound.
Scientific Research Applications
3-{[4-(4-ETHOXYPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique chemical properties.
Industry: Utilized in the development of advanced materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which 3-{[4-(4-ETHOXYPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID exerts its effects involves interactions with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Dichloroanilines: These compounds consist of an aniline ring substituted with chlorine atoms and have similar aromatic properties.
Bromomethyl methyl ether: This compound shares some structural similarities in terms of functional groups.
Uniqueness
3-{[4-(4-ETHOXYPHENYL)-3-(METHOXYCARBONYL)-5-METHYLTHIOPHEN-2-YL]CARBAMOYL}PROPANOIC ACID is unique due to its combination of an ethoxyphenyl group, a methoxycarbonyl group, and a methylthiophene moiety, which confer distinct chemical and biological properties not found in simpler compounds.
Properties
IUPAC Name |
4-[[4-(4-ethoxyphenyl)-3-methoxycarbonyl-5-methylthiophen-2-yl]amino]-4-oxobutanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO6S/c1-4-26-13-7-5-12(6-8-13)16-11(2)27-18(17(16)19(24)25-3)20-14(21)9-10-15(22)23/h5-8H,4,9-10H2,1-3H3,(H,20,21)(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLHGVIQCTIUBKL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)CCC(=O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO6S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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